molecular formula C20H29Cl3N6O2S B12786419 Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride CAS No. 72379-51-2

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride

Cat. No.: B12786419
CAS No.: 72379-51-2
M. Wt: 523.9 g/mol
InChI Key: BCGMLUNGSCWWKH-UHFFFAOYSA-M
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Description

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinium core, dichloro, dimethylamino, and sulfonyl groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,6-dichloro-4-aminobenzenesulfonamide to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethylenediamine to form the azo compound.

    Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to yield the desired hydrazinium chloride compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to maximize the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazo compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex organic molecules.

    Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: This compound shares the dichloro and hydrazine functional groups but differs in the presence of a trifluoromethyl group instead of the dimethylamino and sulfonyl groups.

    1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: This compound is structurally related but contains a pyrazole ring and a trifluoromethyl group.

Uniqueness

Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both azo and sulfonyl groups makes it particularly useful in applications requiring electron transfer and strong intermolecular interactions.

Properties

CAS No.

72379-51-2

Molecular Formula

C20H29Cl3N6O2S

Molecular Weight

523.9 g/mol

IUPAC Name

amino-[2-[4-[[2,6-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C20H29Cl2N6O2S.ClH/c1-6-27(11-12-28(4,5)23)16-9-7-15(8-10-16)24-25-20-18(21)13-17(14-19(20)22)31(29,30)26(2)3;/h7-10,13-14H,6,11-12,23H2,1-5H3;1H/q+1;/p-1

InChI Key

BCGMLUNGSCWWKH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)S(=O)(=O)N(C)C)Cl.[Cl-]

Origin of Product

United States

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